2-Butyl-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
2-Butyl-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound, with its unique substituents, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(2-methylphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminobenzamide and 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to promote cyclization, forming the quinazolinone core .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in higher yields and purities compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinones with diverse functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butyl-3-(2-methylphenyl)quinazolin-4-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Similar structure but with a phenyl group instead of a butyl group.
3-(2-Methylphenyl)quinazolin-4-one: Lacks the butyl substituent at the 2-position.
2-Butylquinazolin-4-one: Lacks the 2-methylphenyl substituent at the 3-position.
Uniqueness
2-Butyl-3-(2-methylphenyl)quinazolin-4-one is unique due to the presence of both butyl and 2-methylphenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-3-4-13-18-20-16-11-7-6-10-15(16)19(22)21(18)17-12-8-5-9-14(17)2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
RFFNJABBNCMLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
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